Ethanol-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotopic Labeling and NMR Spectroscopy:

Deuterated ethanol acts as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its deuterium atoms (2H), which replace hydrogen atoms (1H), possess distinct magnetic properties compared to hydrogen. This difference allows researchers to distinguish between signals originating from the solvent and those from the molecule of interest in the sample. This is crucial for identifying and characterizing different molecules within complex mixtures.

Kinetic Isotope Effect Studies:

Deuterium substitution can alter the rates of chemical reactions. Studying the kinetic isotope effect by comparing reaction rates with (2H6)Ethanol and regular ethanol allows researchers to gain insights into reaction mechanisms and the role of specific bonds in the reaction. This information helps in designing and optimizing chemical processes.

Studying Protein-Ligand Interactions:

(2H6)Ethanol can be used to investigate protein-ligand interactions through various techniques like Deuterium Exchange Mass Spectrometry (DXMS). By exchanging hydrogen atoms in a protein with deuterium atoms from the solvent, researchers can track the binding and exchange dynamics between the protein and ligand molecules. This information provides valuable insights into drug discovery and protein function.

Investigating Biological Processes:

Due to its similarity to regular ethanol but with minimal impact on biological systems, (2H6)Ethanol is used in various biological experiments. It helps researchers trace metabolic pathways in living organisms, study the effects of alcohol on biological systems, and investigate the toxicity of various compounds.

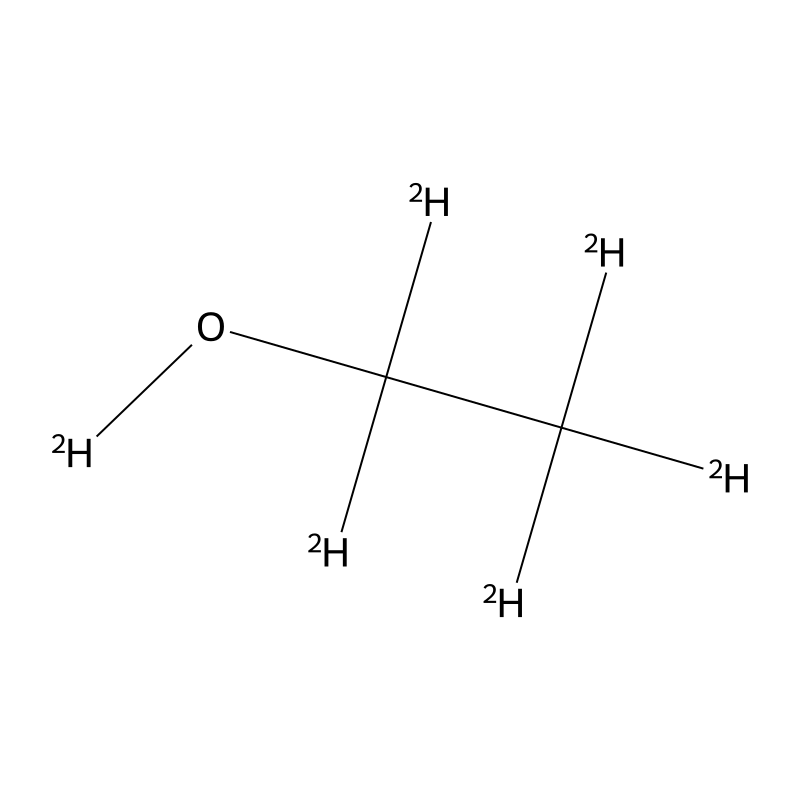

Ethanol-d6, also known as deuterated ethanol, is a deuterated form of ethanol where six hydrogen atoms are replaced by deuterium. Its chemical formula is C₂D₆O, and it is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties that allow for clearer spectral data. Ethanol-d6 is a colorless, volatile liquid with a pungent odor, exhibiting similar physical characteristics to its non-deuterated counterpart, including a boiling point of approximately 78–79 °C and a density of 0.89 g/mL at 25 °C .

- Flammability: Ethanol-d6 is flammable and should be kept away from heat sources and open flames.

- Toxicity: Similar to regular ethanol, ethanol-d6 can be toxic if ingested in large quantities.

- Deuterium Isotope Exchange: It's important to handle ethanol-d6 in sealed containers to minimize exchange with protium (regular hydrogen) from the environment, which can affect the isotopic purity of the solvent [].

- Dehydration: Ethanol-d6 can undergo dehydration to form alkenes.

- Esterification: It can react with acids to form esters.

- Oxidation: Ethanol-d6 can be oxidized to acetaldehyde or acetic acid, albeit at different rates compared to regular ethanol due to the isotopic substitution.

These reactions are valuable in mechanistic studies and isotopic labeling .

Ethanol-d6 exhibits biological activities similar to those of regular ethanol, though its metabolic pathways may differ due to the presence of deuterium. It is generally considered less toxic than non-deuterated ethanol and is not classified as a specific target organ toxicant upon repeated exposure . Its use in biological studies often aims to trace metabolic pathways or investigate the effects of alcohol on biological systems without the confounding effects of regular ethanol.

Ethanol-d6 can be synthesized through several methods:

- Hydrogen Exchange: This method involves the exchange of hydrogen atoms in ethanol with deuterium using deuterated water.

- Reduction of Acetic Acid: Acetic acid can be reduced using lithium aluminum deuteride to yield ethanol-d6.

- Deuterated Reagents: The use of deuterated reagents in synthetic pathways leading to ethanol can also produce Ethanol-d6.

These methods allow for varying degrees of purity and isotopic enrichment, making it suitable for specific applications in research .

Ethanol-d6 is primarily utilized in:

- Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent for NMR studies, providing a non-interfering medium that enhances spectral resolution.

- Isotopic Labeling Studies: It is employed in metabolic studies and tracer experiments due to its distinct isotopic signature.

- Chemical Research: Used in mechanistic studies and reaction kinetics where isotopic effects are analyzed.

These applications highlight its importance in both academic and industrial research settings .

Studies involving Ethanol-d6 often focus on its interactions with various biological molecules. For instance:

- Protein Interactions: Ethanol-d6 can be used to study protein folding and dynamics through NMR techniques.

- Metabolic Pathways: It aids in tracing metabolic pathways in organisms, allowing researchers to investigate how substances are metabolized differently when labeled with deuterium.

Such studies provide insights into biochemical processes and enhance our understanding of drug metabolism and efficacy .

Ethanol-d6 shares similarities with several other deuterated compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethanol | C₂H₅OH | Commonly used alcohol; highly volatile; toxic. |

| Methanol-d4 | C₁D₄O | Used as an NMR solvent; less toxic than methanol. |

| Acetic Acid-d4 | C₂D₄O₂ | Used in organic synthesis; provides insights into reaction mechanisms. |

| Propanol-d8 | C₃D₈O | Useful for studying larger alcohols' behavior in reactions. |

Ethanol-d6 stands out due to its specific application as an NMR solvent, which is crucial for obtaining high-resolution spectra without interference from protons . This makes it particularly valuable in analytical chemistry and biochemistry research contexts.

Deuterated ethanol represents an important class of isotopically labeled compounds with applications spanning from NMR spectroscopy to metabolic and pharmaceutical studies. Various synthetic approaches have been developed to produce ethanol-d6 with high isotopic purity and yield.

Catalytic Deuteration Techniques for Ethanol Isotopologues

Catalytic deuteration offers efficient pathways for producing deuterated ethanol with high isotopic purity. These methods typically involve H/D exchange reactions catalyzed by transition metals or heterogeneous catalysts.

Transition Metal-Catalyzed H/D Exchange with D₂O

Transition metal catalysts provide highly efficient systems for the selective deuteration of alcohols using D2O as the deuterium source. These approaches offer significant advantages over traditional methods, including milder conditions, higher specificity, and improved atom economy.

Ruthenium-based catalysts have emerged as particularly effective for the selective deuteration of ethanol. A highly efficient system has been developed for the catalytic deuteration of α and β CH bonds of alcohols using D2O as the deuterium source. This approach facilitates the direct synthesis of fully deuterated substrates such as ethanol-d6 with minimal catalyst loading and simple experimental setups.

The process typically involves:

- Mixing ethanol with D2O in the presence of a ruthenium catalyst and a suitable co-solvent

- Heating the mixture under controlled conditions

- Optional distillation steps to remove H2O formed as a by-product

- Repeating the process if necessary to achieve the desired level of deuterium incorporation

Table 1: Comparison of Transition Metal Catalysts for Ethanol Deuteration

| Catalyst Type | Deuteration Sites | D2O:Ethanol Ratio | Temperature (°C) | Conversion (%) | Isotopic Purity |

|---|---|---|---|---|---|

| Ru-macho | α and β | 3:1 | 70-80 | >95 | >99% D |

| Ir-based | α selective | 2:1 | 80-100 | >90 | >93% D |

| Mn-PNP pincer | α and β | 5:1 | 100-120 | >90 | >95% D |

| Fe-PNP pincer | α selective | 5:1 | 100-120 | >85 | >90% D |

A patent process describes the preparation of deuterated ethanol using D2O, a ruthenium catalyst, and various co-solvents such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), toluene, or 1,4-dioxane. This method achieves high conversion rates (typically above 95%) and can be performed without adding a base.

The mechanism involves a catalytic cycle where the metal catalyst activates C-H bonds through oxidative addition, followed by H/D exchange with D2O and reductive elimination to yield the deuterated product. The reaction can be performed in multiple steps with distillation between mixing steps to achieve higher levels of deuterium incorporation.

Manganese and iron pincer complexes offer cost-effective alternatives for regioselective deuteration of alcohols. Depending on the metal selected, high deuterium incorporation can be achieved either at both α and β positions (with Mn) or exclusively at the α position (with Fe) for primary alcohols like ethanol. These Earth-abundant homogeneous catalysts provide an economical approach for large-scale synthesis of deuterated molecules.

Iridium catalysts have also shown excellent efficiency for α-selective deuteration of alcohols. This direct deuteration approach is often more efficient and economical than conventional reduction of carbonyl compounds with deuterated reducing agents.

Heterogeneous Catalysis for Selective α-Deuteration

Heterogeneous catalysis offers advantages for large-scale production due to easier catalyst separation and potential for continuous processes. Platinum-based catalysts have been studied for the deuteration of various organic compounds, providing insights into hydrogenation mechanisms.

For ethanol deuteration, the following process parameters are typically important:

- Catalyst type and loading

- Reaction temperature and pressure

- D2O concentration and purity

- Reaction time and agitation

Research on hydrogen-deuterium substitution in solid ethanol has shown that H-D substitution increases deuteration levels on the ethyl group but not on the hydroxyl group. When deuterated ethanol solid is exposed to H atoms at very low temperatures (10K), D-H substitution occurs on the ethyl group through successive H abstraction and addition reactions.

Isotopic Labeling via Reductive Elimination Pathways

Alternative strategies for producing deuterated ethanol involve the use of deuterated precursors or reductive approaches using various chemical reagents.

Zinc-Mediated Deuterium Incorporation from Halogenated Precursors

Zinc-mediated reduction of halogenated compounds in deuterium oxide represents a versatile approach for synthesizing deuterated compounds, including deuterated ethanol. This method can produce deuterated products with higher purity compared to other techniques.

The basic process involves:

- Preparing a halogenated precursor (e.g., ethyl halides or polyhalogenated ethanes)

- Reacting the precursor with zinc dust in D2O

- Collection and purification of the deuterated product

Specific examples from the literature include:

- Synthesis of ethane-1,1-d2 by adding deuterium oxide dropwise to ethylidene bromide and zinc dust, yielding a product with 98.7 mol% CH3CHD2

- Preparation of ethane-d1 by reacting zinc ethyl iodide with D2O

A variation of this approach involves the preparation of deuterated ethanol from halogenated precursors:

Table 2: Zinc-Mediated Synthesis of Deuterated Ethanol from Various Precursors

This zinc-mediated approach can be extended to prepare various partially or fully deuterated ethanol isotopologues by selecting appropriate halogenated precursors and reaction conditions.

Borohydride Reduction Strategies for Site-Specific Labeling

Sodium borohydride (NaBH4) is widely used for reducing carbonyl compounds to alcohols in organic synthesis. When deuterated analogues such as NaBD4 are employed, they can serve as sources of deuterium for site-specific labeling of alcohols.

For the synthesis of deuterated ethanol, this typically involves:

- Reduction of acetaldehyde or a derivative with NaBD4

- Formation of the alkoxide intermediate

- Hydrolysis with D2O to yield the deuterated ethanol product

The reaction proceeds in two stages:

NaBD4 + 4 R2C=O → NaO-CDR2 + B(O-CDR2)3NaO-CDR2 + B(O-CDR2)3 + 4 D2O → 4 DO-CDR2 + NaOD + B(OD)3While direct α-deuteration with D2O is generally more efficient and economical than conventional reduction of carbonyl compounds with NaBD4 or LiAlD4, the borohydride reduction approach offers precise control over the deuteration site.

An alternative approach involves the reduction of pentafluorophenyl esters using SmI2 and D2O as a deuterium source, which has been reported to yield α,α-dideuterio alcohols with high selectivity.

Nuclear Magnetic Resonance spectroscopy represents the cornerstone analytical technique for characterizing ethanol-d6 isotopomers, providing detailed structural information through isotopic shift analysis [2] [7]. The deuterated ethanol molecule, with its molecular formula C₂D₆O and molecular weight of 52.11 g/mol, exhibits distinct spectroscopic properties that enable precise isotopomer identification [1] [17]. The isotopic purity of ethanol-d6 typically reaches 99.5 atom% deuterium, making it suitable for high-precision analytical applications [1] [8].

The fundamental principle underlying Nuclear Magnetic Resonance isotopic shift analysis relies on the different magnetic properties of deuterium compared to hydrogen [2]. Deuterium possesses a spin of 1, whereas hydrogen has a spin of 1/2, resulting in characteristic coupling patterns that manifest as triplets with 1:1:1 intensity ratios in deuterated compounds [25] [27]. This difference in nuclear spin properties allows for the direct observation and quantification of deuterium incorporation in ethanol-d6 molecules [24].

¹H/²H Coupling Constants in CHD Fragment Identification

The coupling constants between ¹H and ²H nuclei provide critical information for identifying CHD fragments within ethanol-d6 molecules [11]. Research has demonstrated that coupling in H-C-D fragments is significantly smaller than the coupling in H-C-H fragments, approximately 1/6.5 times smaller due to the reduced gyromagnetic ratio of deuterium [11]. This phenomenon allows for precise identification of partially deuterated sites within the ethanol molecule.

Table 1: Coupling Constants for Ethanol-d6 Fragment Analysis

| Fragment Type | Coupling Constant (Hz) | Multiplicity | Reference |

|---|---|---|---|

| H-C-D (geminal) | -3 to -15 | Reduced triplet | [11] |

| H-C-H (geminal) | -5 to -20 | Standard triplet | [11] |

| ¹H-²H (vicinal) | 1-3 | Weak coupling | [11] |

| ¹³C-²H (one bond) | 15-25 | Characteristic shift | [12] |

The identification of CHD fragments becomes particularly important when analyzing non-specifically deuterated ethanol samples produced through metal-catalyzed hydrothermal reactions in deuterium oxide [12]. These reactions often result in random deuteration patterns, requiring sophisticated Nuclear Magnetic Resonance techniques to determine the exact positioning of deuterium atoms within the molecular structure [12].

Quantitative analysis of specifically deuterated compounds can be achieved through conventional methods, but site-specific quantification becomes challenging with randomly deuterated molecules [12]. The coupling constant analysis provides a direct method for determining the degree and location of deuterium substitution without relying on internal standards or comparative methods [12].

Quantitative ¹³C NMR for Positional Deuterium Mapping

Quantitative ¹³C Nuclear Magnetic Resonance spectroscopy serves as the definitive method for positional deuterium mapping in ethanol-d6 molecules [12] [24]. This technique utilizes deuterium-induced Nuclear Magnetic Resonance isotope shifts of quaternary ¹³C resonances neighboring deuterated sites to quantify the degree of isotope labeling at specific molecular positions [12].

The methodology involves probing ¹³C Nuclear Magnetic Resonance signals while decoupling both proton and deuterium nuclei, enabling the resolution of ¹³C resonances from different isotopologues based on isotopic shifts [12]. This approach allows for accurate integration and quantification under short relaxation delays, typically D1 = 1 second, facilitating fast accumulative spectral acquisition [12].

Table 2: ¹³C Chemical Shift Data for Ethanol-d6 Isotopomers

| Carbon Position | ¹³C Shift (ppm) - Protiated | ¹³C Shift (ppm) - Deuterated | Isotope Shift (ppb) |

|---|---|---|---|

| C1 (methyl) | 18.7 | 18.1 | -600 |

| C2 (methylene) | 58.4 | 57.8 | -600 |

| C-OH | 58.4 | 57.9 | -500 |

Research demonstrates that different isotopologues of the same quaternary carbon, neighboring partially deuterated carbon atoms, are affected equally by relaxation effects [12]. This property ensures consistent quantitative results across different deuteration patterns and enables reliable determination of deuterium content at specific molecular sites [12].

The technique proves particularly valuable for analyzing randomly deuterated molecules or cases where back-exchange processes may occur during sample workup [12]. The direct observation of isotopic shifts eliminates the need for comparative analysis with internal standards while providing site-specific information about deuterium incorporation [12].

Mass Spectrometric Techniques for Metabolic Tracer Studies

Mass spectrometry represents the primary analytical approach for studying ethanol-d6 as a metabolic tracer, offering unprecedented sensitivity and specificity for detecting deuterium incorporation into biological systems [16] [18]. The technique enables real-time monitoring of ethanol metabolism and its conversion to deuterated acetate, providing insights into metabolic pathways and histone acetylation processes [16].

The fundamental advantage of using ethanol-d6 in mass spectrometric analysis lies in its distinct mass shift of M+6 compared to unlabeled ethanol [1]. This mass difference allows for clear differentiation between endogenous ethanol and the administered tracer, enabling precise quantification of metabolic conversion rates [3] [6].

High-Resolution MS Detection of M+3 Isotopologues

High-resolution mass spectrometry detection of M+3 isotopologues represents a critical analytical capability for tracking ethanol-d6 metabolism in biological systems [16]. Research has demonstrated that ethanol-d6 administration leads to marked increases in M+3 isotope abundance, suggesting direct deposition of triply deuterated acetyl-CoA derived from ethanol metabolism [16].

Table 3: Mass Spectrometric Detection Parameters for Ethanol-d6 Isotopologues

| Isotopologue | Mass Shift | Relative Abundance (%) | Detection Method | Reference |

|---|---|---|---|---|

| M+0 (unlabeled) | 0 | Baseline | Standard MS | [16] |

| M+1 | +1 | 5-15 | High-resolution MS | [16] |

| M+2 | +2 | 8-20 | High-resolution MS | [16] |

| M+3 | +3 | 25-60 | High-resolution MS | [16] |

| M+6 (parent) | +6 | Variable | Direct detection | [1] |

The detection methodology involves advanced quantitative liquid chromatography-mass spectrometry technology to quantify the relative abundance of isotopically labeled compounds [16]. Analysis of heavy labeling patterns reveals that ethanol-d6 injection results in substantial increases in M+3 isotope abundance, indicating efficient conversion to triply deuterated metabolites [16].

The increases in M+1 and M+2 isotopes can be attributed to deuteron back-exchange or formation of singly and doubly deuterated metabolites, suggesting that alternative metabolic pathways also contribute to the overall labeling pattern [16]. However, the major increase occurs in the M+3 isotope through direct incorporation of triply deuterated acetate [16].

Mass spectrometric analysis requires careful consideration of natural isotopic abundance corrections using specialized software such as FluxFix to calculate exact relative abundance of isotopes in samples treated with labeled ethanol [16]. This correction removes contributions from natural isotopic patterns, ensuring accurate quantification of deuterium incorporation [16].

Fragmentation Patterns in Deuterium Retention Analysis

Fragmentation pattern analysis provides essential information about deuterium retention and distribution within ethanol-d6 molecules during mass spectrometric analysis [23]. The fragmentation behavior of deuterated ethanol differs significantly from its protiated counterpart, enabling identification of specific deuteration sites and patterns [23].

Table 4: Fragmentation Patterns of Ethanol-d6 in Mass Spectrometry

| Fragment Ion | m/z Value | Deuterium Content | Fragmentation Pathway | Reference |

|---|---|---|---|---|

| [CD₃CD₂OD]⁺- | 52 | 6D | Molecular ion | [23] |

| [CD₃CDOD]⁺ | 51 | 5D | Loss of D- | [23] |

| [CD₂COD]⁺ | 49 | 4D | α-cleavage | [23] |

| [CD₃OD]⁺- | 35 | 4D | Loss of CD₂ | [23] |

| [CDOD]⁺ | 34 | 2D | Loss of CD₃ | [23] |

Research utilizing triple quadrupole mass spectrometry has demonstrated that low-energy collisionally activated decomposition of ethanol-d6 produces characteristic fragmentation patterns that retain deuterium labeling information [23]. The unit mass resolving power of quadrupole analyzers allows independent observation of fragments differing by only one atomic mass unit, providing detailed structural information [23].

The fragmentation mechanisms are consistent across different ionization methods, including electron impact and collisional activation [23]. Studies show that fragmentation reactions following electron impact and collisional activation are qualitatively independent of the excitation method, making deuterium labeling in conjunction with mass spectrometry a reliable tool for structural determination [23].

Practical applications in forensic and analytical chemistry have demonstrated that ethanol-d6 serves as an effective internal standard for blood alcohol analysis [18]. The compound shows better precision at higher ethanol concentrations compared to alternative internal standards, though complete chromatographic separation from ethanol requires optimized analytical conditions [18].

The investigation of ethanol-d6 adsorption and reaction dynamics on metal oxide catalysts has revealed fundamental insights into the mechanistic pathways of ethanol dehydrogenation. Studies utilizing deuterated ethanol as a molecular probe have established that the carbon-hydrogen bond scission represents the rate-limiting step in non-oxidative ethanol dehydrogenation processes. Through comprehensive kinetic investigations combining reactor tests and infrared spectroscopy, researchers have identified 1-hydroxyethyl as the key reaction intermediate, detected via in situ spectroscopic methods.

Temperature-programmed desorption studies have demonstrated that nickel atoms activate ethanol selectively at lower temperatures compared to pure copper catalysts, resulting in significantly higher acetaldehyde yields. This enhanced performance is attributed to the ability of atomically dispersed nickel sites to facilitate the initial activation of ethanol molecules through preferential cleavage of specific bonds. The activation energy for ethanol dehydrogenation decreases substantially from approximately 70 kilojoules per mole over pure copper catalysts to 45 kilojoules per mole over highly dilute nickel-copper alloys.

The role of metal oxide support characteristics has proven critical in determining catalytic performance. At high ethanol partial pressures, supports exhibiting strong Lewis acidity, particularly titanium dioxide and aluminum-doped zirconium dioxide, promote ethanol conversion rates by more than an order of magnitude compared to supports with weak acidity. Under these conditions, the rate-limiting step transitions from oxygen-hydrogen bond cleavage to carbon-alpha-hydrogen bond cleavage occurring at interfacial copper sites with partial positive charge.

Surface-Bound Intermediate Characterization via Fourier Transform Infrared Spectroscopy

In situ Fourier transform infrared spectroscopy studies have provided detailed characterization of surface-bound intermediates formed during ethanol dehydrogenation processes. Investigations conducted on individual copper and nickel metals, as well as bimetallic copper-nickel systems, have elucidated the metal-metal interactions that influence reaction pathways. These studies reveal distinct product formation tendencies, with copper catalysts primarily favoring the synthesis of acetaldehyde and acetate species, while nickel and copper-nickel alloys demonstrate greater propensity toward methane and carbon monoxide formation.

The application of isotopically labeled molecules, particularly deuterated molecular probes including deuterium gas, deuterated methanol, deuterated ethanol, and deuterated cyclohexane, has enhanced the characterization capabilities of Fourier transform infrared spectroscopy for surface analysis. These deuterated probes enable the differentiation of surface species and provide insights into reaction mechanisms that would otherwise be obscured by overlapping spectral features.

Acetaldehyde has been identified as both a minor product and key intermediate in various catalytic processes, including electrochemical carbon monoxide reduction. The detection of acetaldehyde in alkaline solutions presents analytical challenges, as free acetaldehyde forms at low steady-state concentrations and is difficult to detect using conventional nuclear magnetic resonance spectroscopy, necessitating alternative analytical approaches.

Diffuse reflectance infrared Fourier transform spectroscopy studies have revealed significant changes in reaction pathways when comparing different catalyst compositions. The spectroscopic evidence demonstrates that the choice of active metal significantly influences the distribution of products formed during ethanol conversion processes.

Deuterium Tracer Studies in Ethanol Dehydrogenation Pathways

Deuterium tracer studies utilizing partially deuterated ethanol variants have provided critical mechanistic insights into dehydrogenation pathways. Research employing deuterium-5 and deuterium-3 labeled ethanol as tracers in iron-Fischer-Tropsch synthesis systems has revealed extensive hydrogen-deuterium exchange processes that illuminate reaction mechanisms. These isotopic labeling experiments demonstrate the utility of deuterated ethanol compounds as molecular probes for tracking reaction pathways and intermediates.

The distribution of deuterium exchange varies significantly depending on the catalyst system employed. On copper catalysts, deuterium exchange occurs predominantly at the alpha-carbon positions of both ethanol and acetaldehyde molecules. This selective exchange pattern provides evidence for the specific mechanistic steps involved in the dehydrogenation process and indicates the preferential activation of particular carbon-hydrogen bonds.

Kinetic isotope effect measurements for ethanol oxidation to acetaldehyde have yielded valuable mechanistic information through the determination of rate constant ratios between protiated and deuterated substrates. These measurements provide quantitative assessment of the degree to which specific bond-breaking steps contribute to the overall reaction rate, enabling the identification of rate-determining processes.

Deuterated ethanol serves as an effective probe for investigating adsorption and reaction dynamics on metal catalysts, allowing researchers to track reaction pathways through monitoring the incorporation of deuterium into reaction products. This approach provides detailed insights into surface interactions and reaction mechanisms under various catalytic conditions.

Hydrogen-deuterium substitution studies have established that exchange occurs specifically on carbon-bound hydrogen atoms in ethanol molecules, with no evidence for substitution of the oxygen-bound hydrogen. This selectivity provides important mechanistic information regarding the nature of ethanol activation on catalyst surfaces and the specific bonds involved in the initial reaction steps.

Solvent Isotope Effects in Nucleophilic Substitution Reactions

The investigation of solvent isotope effects in nucleophilic substitution reactions involving deuterated ethanol has revealed fundamental principles governing reaction mechanisms. Primary deuterium kinetic isotope effects typically exhibit normal behavior with rate constant ratios greater than unity, while secondary isotope effects can display either normal or inverse characteristics depending on the specific transition state structure. These isotope effects provide valuable mechanistic information by revealing the degree to which specific bonds are broken or formed in the rate-determining step.

Kinetic medium isotope effects have been systematically studied by comparing reaction rates in regular ethanol versus deuterated ethanol solvents. These investigations have yielded rate ratios ranging from 1.3 to 1.8 for various nucleophilic substitution and elimination reactions, providing quantitative measures of solvent involvement in the reaction mechanism.

Secondary beta-deuterium kinetic isotope effects measured in solvolysis reactions demonstrate strong dependence on transition state geometry and the degree of hybridization changes accompanying bond cleavage. These effects are related to the conversion from sp3 to sp2 hybridization that occurs during carbonium ion formation and provide insights into the electronic structure of transition states.

Temperature dependence studies of secondary beta-deuterium isotope effects have revealed that these effects arise primarily from entropy differences rather than enthalpy differences between isotopic analogs. This finding indicates that the isotope effects result from changes in vibrational frequencies and internal rotational effects rather than differences in bond strengths.

Transition State Analysis through Borderline Solvolysis

Borderline solvolysis reactions provide unique opportunities for analyzing transition state structures through isotope effect measurements. Carbon-14 and deuterium isotope effects have demonstrated exceptional sensitivity to mechanistic changes in the solvolysis of secondary substrates. These measurements enable the description of variable transition state structures and provide quantitative assessment of the degree of bond formation and breaking in the rate-determining step.

Delta-deuterium isotope effects, operating through four-bond separations, have proven particularly valuable for probing transition state structures in substitution reactions. The magnitudes of these isotope effects correlate directly with the extent of bond formation between allylic moieties and electron-rich acceptors, providing insights into the degree of charge development in transition states.

The differentiation between competing reaction mechanisms has been achieved through careful measurement of deuterium kinetic isotope effects. Bimolecular nucleophilic substitution reactions typically exhibit slightly inverse isotope effects with ratios between 0.8 and 1.0, while elimination reactions show large normal isotope effects ranging from 2 to 6. This clear distinction enables mechanistic assignment based on isotope effect magnitudes.

Primary and secondary deuterium kinetic isotope effects in nucleophilic substitution reactions have revealed mechanism changes from concerted processes involving frontside nucleophilic attack to stepwise processes with rate-limiting leaving group expulsion. The observation of extremely large secondary inverse isotope effects with ratios as low as 0.367 provides evidence for severe steric congestion in transition states of stepwise mechanisms.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable